molecular formula C8H11N2NaO2S B6214402 sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate CAS No. 2728378-00-3

sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

Cat. No. B6214402
CAS RN: 2728378-00-3
M. Wt: 222.2
InChI Key:
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Description

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate (TBTA) is an organic compound that has a wide range of applications in scientific research and industry. TBTA is a versatile compound that has been used in a variety of laboratory experiments and industrial processes. TBTA is also commonly used as a reagent in chemical synthesis.

Scientific Research Applications

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used to study the effects of oxidative stress on cells and to inhibit the growth of bacteria. sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has also been used in the development of new drugs and in the analysis of proteins.

Mechanism of Action

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has been found to act as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate and thus inhibits its activity. sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has also been found to act as an antioxidant by scavenging free radicals. This action is thought to be due to its ability to form a stable radical which can then react with other radicals in the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate have been studied in a number of different organisms. It has been found to have a variety of effects, including the inhibition of enzymes, the inhibition of cell growth, the inhibition of bacterial growth, and the scavenging of free radicals. sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has also been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, making it suitable for use in a variety of different experiments. However, sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate can be toxic to some organisms and can cause irritation of the skin and eyes. Therefore, it is important to use caution when handling sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate in the laboratory.

Future Directions

There are a number of potential future directions for sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate. One potential direction is the use of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate in the development of new drugs and therapies. sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate could also be used to study the effects of oxidative stress on cells and to develop new methods for the analysis of proteins. Additionally, sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate could be used to study the effects of environmental pollutants on organisms and to develop new methods for the detection and removal of pollutants from the environment. Finally, sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate could be used to study the effects of drugs on the body and to develop new methods for drug delivery.

Synthesis Methods

The synthesis of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is relatively simple and can be accomplished in a few steps. The first step involves the reaction of sodium acetate with 3-tert-butyl-1,2,4-thiadiazole-5-yl chloride. This reaction produces a sodium salt of the thiadiazole derivative. The second step involves the reaction of the sodium salt with acetic acid to form the desired sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate. This reaction is typically carried out in aqueous solution at a temperature of 80-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate involves the reaction of 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid with sodium hydroxide and acetic anhydride to form the sodium salt of the corresponding carboxylic acid. This is then reacted with acetic anhydride and sodium acetate to form the final product.", "Starting Materials": [ "3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Dissolve 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid in a mixture of water and sodium hydroxide.", "Step 2: Add acetic anhydride to the mixture and stir for several hours at room temperature.", "Step 3: Acidify the mixture with hydrochloric acid to obtain the carboxylic acid.", "Step 4: Dissolve the carboxylic acid in acetic anhydride and add sodium acetate.", "Step 5: Heat the mixture to reflux for several hours.", "Step 6: Cool the mixture and filter the precipitated product.", "Step 7: Wash the product with water and dry it in a vacuum oven to obtain sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate." ] }

CAS RN

2728378-00-3

Molecular Formula

C8H11N2NaO2S

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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